molecular formula C16H20Cl4N2 B3060986 N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride CAS No. 2056-18-0

N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride

Cat. No.: B3060986
CAS No.: 2056-18-0
M. Wt: 382.1 g/mol
InChI Key: RRZXPUXXMBILMU-UHFFFAOYSA-N
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Description

This compound is known for its antimicrobial, antifungal, antibacterial, antituberculosis, and anticancer activities .

Mechanism of Action

Target of Action

N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride is a compound that has been found to exhibit significant cytotoxic activity in various types of cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The primary targets of this compound are these cancer cells, where it induces cytotoxic effects .

Mode of Action

The compound interacts with its targets by causing cell arrest at different phases of the cell cycle . This disruption of the cell cycle inhibits the proliferation of the cancer cells, thereby exhibiting its cytotoxic activity . Additionally, the compound also causes a loss of mitochondrial membrane potential in the cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to the cell cycle and mitochondrial function. By causing cell cycle arrest, it disrupts the normal progression of the cell cycle, affecting the pathways that regulate cell division . The loss of mitochondrial membrane potential indicates an impact on the pathways related to energy production and apoptosis .

Pharmacokinetics

Its cytotoxic activity suggests that it is able to reach and interact with its target cells effectively .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation, as evidenced by its cytotoxic activity . This is achieved through the disruption of the cell cycle and the loss of mitochondrial membrane potential, which may lead to cell death .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride are not fully understood yet. Compounds containing the ethylenediamine moiety are known to exhibit antimicrobial, antifungal, antibacterial, antituberculosis, and anticancer activities .

Cellular Effects

N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride has been found to exhibit cytotoxic activity in various types of cancer cell lines, causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of action of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride is not fully elucidated. It is known that compounds with the ethylenediamine moiety can induce cytotoxic activity in various types of cancer cell lines .

Temporal Effects in Laboratory Settings

The temporal effects of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride in laboratory settings are not well-documented. It has been observed that ethylenediamine dihydrochloride salts exhibit concentration-dependent cytotoxic activity towards various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride typically involves the reaction of ethylenediamine with o-chlorobenzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and therapeutic applications.

    Biology: Exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer research.

    Medicine: Investigated for its antimicrobial and antifungal properties, which could lead to the development of new therapeutic agents.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-hydroxybenzyl)ethylenediamine dihydrochloride
  • N,N’-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride
  • N,N’-Bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride

Uniqueness

N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its o-chlorobenzyl groups enhance its antimicrobial and cytotoxic activities compared to other similar compounds .

Properties

IUPAC Name

(2-chlorophenyl)methyl-[2-[(2-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2.2ClH/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18;;/h1-8,19-20H,9-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXPUXXMBILMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056-18-0
Record name Ethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 2
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 3
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 4
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 5
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride

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